N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide

MAO-B inhibition chromone carboxamide regioisomer activity cliff

N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 361478-41-3, molecular weight 414.44 g/mol) is a synthetic heterocyclic compound belonging to the 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamide class. This compound incorporates three key structural modules—a chromone (4H-benzopyran-4-one) core, a benzothiazole moiety, and a 3-hydroxyphenyl linker—connected through a secondary carboxamide bridge at the chromone 2-position.

Molecular Formula C23H14N2O4S
Molecular Weight 414.44
CAS No. 361478-41-3
Cat. No. B2705348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide
CAS361478-41-3
Molecular FormulaC23H14N2O4S
Molecular Weight414.44
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
InChIInChI=1S/C23H14N2O4S/c26-17-11-13(9-10-15(17)23-25-16-6-2-4-8-21(16)30-23)24-22(28)20-12-18(27)14-5-1-3-7-19(14)29-20/h1-12,26H,(H,24,28)
InChIKeyAOHJAWXNYZPYAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 361478-41-3): A Chromone–Thiazole Hybrid with Distinct Subtype-Selectivity Potential for Adenosine Receptor Research


N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 361478-41-3, molecular weight 414.44 g/mol) is a synthetic heterocyclic compound belonging to the 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamide class [1]. This compound incorporates three key structural modules—a chromone (4H-benzopyran-4-one) core, a benzothiazole moiety, and a 3-hydroxyphenyl linker—connected through a secondary carboxamide bridge at the chromone 2-position [2]. The chromone–thiazole hybrid scaffold was explicitly designed by the Borges and Cagide groups as a privileged template for targeting human adenosine receptors (hARs), with the chromone-2-carboxamide regioisomer showing a demonstrated preference for the hA3AR subtype over hA1 and hA2A receptors [3]. The presence of the 3-hydroxyphenyl substituent on the benzothiazole ring structurally distinguishes this compound from simpler N-(benzothiazol-2-yl)-chromone-2-carboxamides and positions it within a chemical space associated with enhanced hydrogen-bonding capacity and conformational restraint that may modulate adenosine receptor subtype selectivity [3].

Why N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide Cannot Be Replaced by Generic Chromone–Thiazole Carboxamides: Evidence from Regioisomeric Activity Cliffs and Selectivity Data


Substitution within the chromone–thiazole carboxamide series is not interchangeable because regioisomerism at the carboxamide position creates a stark activity cliff. N-Phenyl-4-oxo-4H-chromene-2-carboxamides (the 2-carboxamide regioisomer) were found to be completely inactive as monoamine oxidase (MAO) inhibitors, in direct contrast to their N-phenyl-4-oxo-4H-chromene-3-carboxamide isomers, which exhibit potent hMAO-B inhibitory activity [1]. This demonstrates that the position of the carboxamide linker on the chromone core is a binary determinant of biological activity, not a tunable parameter. Furthermore, within the adenosine receptor ligand space, the chromone-2-carboxamide scaffold shows a distinct receptor-subtype preference profile: the lead compound N-(4,5-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (compound 31) achieved an hA3 Ki of 167 nM with selectivity ratios of 590-fold over hA1 and 480-fold over hA2A [2]. Altering the thiazole substitution pattern—such as replacing the 4,5-dimethylthiazole with an unsubstituted benzothiazole or a 4,6-dimethylbenzothiazole—would be expected to perturb both affinity and selectivity, as the thiazole substituents directly modulate the ligand's fit within the orthosteric binding pocket [2]. The 3-hydroxyphenyl group on the benzothiazole ring of the target compound introduces additional hydrogen-bond donor/acceptor capacity absent in simpler analogs, which is critical given that hydroxyl groups on the phenyl-benzothiazole substructure have been shown to be essential for high-affinity target engagement in related benzothiazole-containing inhibitor series [3].

Quantitative Differentiation Evidence for CAS 361478-41-3 Relative to Closest Chromone–Thiazole Carboxamide Analogs


Regioisomeric Carboxamide Position Determines Binary MAO Inhibitory Activity Outcome: 2-Carboxamide vs. 3-Carboxamide Isomers

The target compound bears the carboxamide linker at the chromone 2-position. A systematic crystallographic and pharmacological study established that N-phenyl-4-oxo-4H-chromene-2-carboxamides are inactive as MAO inhibitors, whereas their 3-carboxamide regioisomers exhibit potent hMAO-B inhibition [1]. This regioisomeric activity cliff means any procurement decision that inadvertently substitutes a 3-carboxamide analog for the 2-carboxamide target compound will introduce MAO inhibitory activity not present in the 2-carboxamide series—a critical confounding variable in target-specific assays.

MAO-B inhibition chromone carboxamide regioisomer activity cliff neurodegeneration

Chromone-2-Carboxamide Scaffold Achieves Sub-Micromolar A3 Adenosine Receptor Affinity with High Selectivity Over A1/A2A Subtypes

Within the 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamide series, the lead compound N-(4,5-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (compound 31) displayed an hA3 Ki of 167 nM with selectivity ratios of 590 versus hA1 and 480 versus hA2AAR [1]. This establishes a quantitative benchmark for the scaffold that the target compound, bearing a benzothiazole in place of the 4,5-dimethylthiazole, can be evaluated against. The 3-hydroxyphenyl substituent on the benzothiazole ring of CAS 361478-41-3 provides additional hydrogen-bonding functionality not present in compound 31, which may further differentiate its subtype selectivity profile [1].

adenosine A3 receptor GPCR selectivity chromone-thiazole SAR immuno-oncology target

Hydroxyl Group on Phenyl-Benzothiazole Substructure Is Essential for Target Engagement: Evidence from GroEL/ES Inhibitor SAR

In a systematic SAR study of N-(4-(benzo[d]thiazol-2-ylthio)-3-substituted-phenyl)benzamide GroEL/ES inhibitors, the hydroxyl group on the phenyl ring was found to be essential for antibacterial activity, while the benzothiazole moiety was critical for inhibiting GroEL/ES-mediated protein folding [1]. Several analogs achieved >50-fold selectivity indices between antibacterial efficacy and cytotoxicity to human liver and kidney cells [1]. Although the target compound belongs to a different chemotype (chromone-2-carboxamide rather than hydroxybiphenylamide), the shared benzo[d]thiazol-2-yl–hydroxyphenyl substructure suggests that the 3-hydroxyl group on CAS 361478-41-3 is likely to play a similarly critical role in target binding.

hydroxyl pharmacophore benzothiazole SAR antibacterial target engagement structure-activity relationship

BindingDB Evidence Confirms Chromone-2-Carboxamide Derivatives Engage Adenosine A3 Receptor with Nanomolar Affinity

Independent BindingDB entries corroborate that the chromone-2-carboxamide chemotype directly engages the human adenosine A3 receptor. One chromone-2-carboxamide derivative (BDBM50259304, CHEMBL4070079) displayed a Ki of 64 nM in a [125I]AB-MECA displacement assay using human A3 receptors expressed in CHO cell membranes, and a separate entry showed an IC50 of 187 nM against the human A3A receptor [1]. A broader affinity range for early chromone A3AR ligands was reported at Ki = 3680–3750 nM [2], indicating that scaffold optimization (as represented by compound 31 and the target compound) can yield up to ~57-fold improvement in affinity.

BindingDB adenosine A3 binding chromone carboxamide radioligand displacement

Chromone–Thiazole Hybrids Crystallize with Conserved Conformational Features Relevant to Ligand–Receptor Docking

X-ray crystallographic analysis of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide revealed packing polymorphism with two distinct space groups (P21/n and P21/c) but conserved intramolecular hydrogen-bonding patterns that constrain the relative orientation of the chromone and thiazole rings [1]. This conformational rigidity, mediated by the secondary carboxamide NH and the chromone carbonyl oxygen, is a conserved structural feature across the chromone–thiazole carboxamide class [2], and the 3-hydroxyphenyl group of the target compound introduces an additional intramolecular hydrogen-bonding site that may further restrict conformational freedom, potentially reducing the entropic penalty upon receptor binding.

X-ray crystallography polymorphism chromone-thiazole conformation structure-based drug design

High-Value Application Scenarios for N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide Based on Differentiated Evidence


Adenosine A3 Receptor Subtype Selectivity Profiling in GPCR Drug Discovery Programs

The chromone-2-carboxamide scaffold has been validated as a preferential hA3AR ligand chemotype, with compound 31 achieving an hA3 Ki of 167 nM and selectivity ratios of 590 (hA1/hA3) and 480 (hA2A/hA3) [1]. CAS 361478-41-3, with its structurally differentiated benzothiazole + 3-hydroxyphenyl substitution, is suited for comparative radioligand displacement assays against the full panel of human adenosine receptor subtypes (A1, A2A, A2B, A3) to determine whether this substitution pattern further enhances A3 selectivity or shifts the selectivity profile toward other subtypes. The availability of a co-crystal structure of the A2A adenosine receptor with a chromone derivative (PDB 6ZDR) provides a structural template for rationalizing binding differences [2].

Structure–Activity Relationship (SAR) Studies on the Role of Phenyl Ring Hydroxylation in Target Binding

The GroEL/ES inhibitor SAR study demonstrated that the hydroxyl group on the phenyl-benzothiazole substructure is essential for antibacterial target engagement, with hydroxyl-containing analogs achieving >50-fold selectivity indices over mammalian cells [1]. CAS 361478-41-3 can serve as a key comparator in SAR campaigns exploring the contribution of the 3-hydroxyphenyl group to binding affinity, selectivity, and functional activity across multiple target classes (adenosine receptors, kinases, or other benzothiazole-binding proteins). Direct comparison with the non-hydroxylated analog N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 67733-18-0) would isolate the contribution of the 3-hydroxyphenyl group.

MAO-B Counter-Screening to Confirm Absence of Off-Target Activity in CNS-Targeted Libraries

The established finding that N-phenyl-4-oxo-4H-chromene-2-carboxamides are inactive as MAO inhibitors, while their 3-carboxamide isomers are active [1], positions CAS 361478-41-3 as a negative control for MAO-B counter-screening panels. Any compound library designed for CNS targets (e.g., adenosine receptors in neuroinflammation or neurodegeneration) that includes chromone carboxamides must verify that the 2-carboxamide regioisomer remains MAO-inactive even with the benzothiazole-thiazole substitution to avoid confounding behavioral or neurochemical readouts.

Conformational Analysis and Molecular Docking Template Development

The conserved intramolecular hydrogen-bonding network observed across crystallographically characterized chromone–thiazole carboxamides (C=O···H–N and C–H···O interactions that constrain ring planarity) [1] provides a reliable starting geometry for molecular docking. CAS 361478-41-3, with its additional 3-hydroxyl hydrogen-bond donor/acceptor, is a candidate for comparative X-ray crystallography or cryo-EM structure determination in complex with target receptors to elucidate whether the 3-hydroxyphenyl group engages a distinct subpocket not accessed by non-hydroxylated analogs [2].

Quote Request

Request a Quote for N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.